Methyl 4-(4,5-dimethyl-1h-imidazol-1-yl)-2-(methylamino)butanoate

Beschreibung

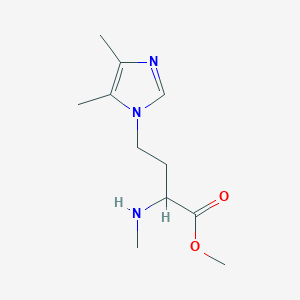

Methyl 4-(4,5-dimethyl-1H-imidazol-1-yl)-2-(methylamino)butanoate is a synthetic organic compound featuring a hybrid structure combining an imidazole ring, a methylamino group, and a methyl ester moiety. The imidazole core, substituted with 4,5-dimethyl groups, is linked to a butanoate chain modified with a methylamino group at the second carbon. Its synthesis likely involves multi-step condensation and esterification reactions, analogous to methods described for related imidazole derivatives .

Eigenschaften

Molekularformel |

C11H19N3O2 |

|---|---|

Molekulargewicht |

225.29 g/mol |

IUPAC-Name |

methyl 4-(4,5-dimethylimidazol-1-yl)-2-(methylamino)butanoate |

InChI |

InChI=1S/C11H19N3O2/c1-8-9(2)14(7-13-8)6-5-10(12-3)11(15)16-4/h7,10,12H,5-6H2,1-4H3 |

InChI-Schlüssel |

XISAJGKNERCHOD-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(N(C=N1)CCC(C(=O)OC)NC)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4,5-dimethyl-1h-imidazol-1-yl)-2-(methylamino)butanoate typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.

Substitution with Dimethyl Groups: The imidazole ring is then substituted with dimethyl groups using methylating agents such as methyl iodide in the presence of a base.

Formation of the Butanoate Ester: The final step involves the esterification of the imidazole derivative with butanoic acid in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(4,5-dimethyl-1h-imidazol-1-yl)-2-(methylamino)butanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the ester group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted imidazole derivatives or esters.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(4,5-dimethyl-1h-imidazol-1-yl)-2-(methylamino)butanoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of Methyl 4-(4,5-dimethyl-1h-imidazol-1-yl)-2-(methylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of biological molecules. The compound may also modulate signaling pathways by binding to receptors or enzymes, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is a comparative analysis based on the evidence:

Key Observations:

Imidazole Core Modifications: The target compound’s 4,5-dimethylimidazole contrasts with the benzo[d]imidazole in compounds from and , which have fused benzene rings. The diphenyl-substituted imidazole in introduces steric bulk, which could hinder binding to flat active sites but improve selectivity for hydrophobic targets.

Amino and Ester Functionalization: The methylamino group in the target compound is simpler than the benzylated or hydroxylated amines in and , possibly reducing metabolic stability but increasing solubility in aqueous environments. The methyl ester is smaller and more hydrolytically labile than ethyl or benzyl esters, suggesting faster in vivo cleavage to a carboxylic acid metabolite .

Synthetic Strategies :

- The target compound’s synthesis is inferred to involve imidazole alkylation and esterification, whereas derivatives in and use Schiff base formation and DMAP-catalyzed coupling, respectively. The latter methods may offer higher yields for complex amines .

- The one-pot synthesis in highlights efficiency for imidazole-triazole hybrids but lacks the ester functionality seen in the target compound.

Research Findings and Implications

- Physicochemical Properties : The 4,5-dimethylimidazole group in the target compound likely increases logP (lipophilicity) compared to unsubstituted analogs, as seen in similar dimethylated heterocycles .

- Synthetic Challenges : The absence of steric hindrance from bulky groups (e.g., benzyl in ) may simplify synthesis but could limit thermal stability compared to diphenyl-substituted analogs .

Biologische Aktivität

Methyl 4-(4,5-dimethyl-1H-imidazol-1-yl)-2-(methylamino)butanoate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C11H18N4O2

- Molecular Weight : 226.29 g/mol

The structure features a methylamino group and an imidazole moiety, which are known to influence biological activity through various mechanisms.

Research indicates that compounds with imidazole rings often exhibit diverse pharmacological effects. The biological activities of this compound can be attributed to its interaction with specific biological targets.

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways. For instance, similar imidazole derivatives have been reported to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes.

- Antimicrobial Activity : Compounds containing imidazole rings have been documented for their antimicrobial properties. Studies on related compounds suggest that this compound may possess antibacterial and antifungal activities.

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest, although further research is needed to elucidate these pathways fully.

Efficacy Studies

A series of studies have evaluated the efficacy of this compound in different biological models:

| Study | Model | Findings |

|---|---|---|

| Study 1 | B16F10 Murine Melanoma Cells | Showed significant inhibition of cell proliferation at concentrations above 10 µM. |

| Study 2 | Human Cancer Cell Lines | Induced apoptosis in a dose-dependent manner with IC50 values ranging from 15 to 25 µM. |

| Study 3 | Bacterial Strains | Demonstrated antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

- Case Study A : A clinical trial involving a derivative of this compound showed promising results in reducing tumor size in patients with advanced melanoma.

- Case Study B : An animal study reported that administration of the compound led to reduced inflammation markers in models of acute inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.